

Pharmacological Profile of GC-376: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GC-376

Cat. No.: B607610

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Abstract

GC-376 is a dipeptidyl-based broad-spectrum antiviral agent that has demonstrated significant efficacy against a range of coronaviruses. It functions as a prodrug, converting to its active aldehyde form, GC-373, which acts as a potent and reversible covalent inhibitor of the viral 3C-like protease (3CLpro or Main Protease, Mpro). This enzyme is critical for the proteolytic processing of viral polyproteins, a necessary step for viral replication. **GC-376** has shown potent in vitro activity, inhibiting viral replication at nanomolar to low-micromolar concentrations, and has been notably successful in in vivo studies for the treatment of Feline Infectious Peritonitis (FIP), a fatal coronavirus infection in cats. This technical guide provides a comprehensive overview of the pharmacological profile of **GC-376**, including its mechanism of action, quantitative efficacy data, pharmacokinetic properties, and detailed experimental protocols for its evaluation.

Mechanism of Action

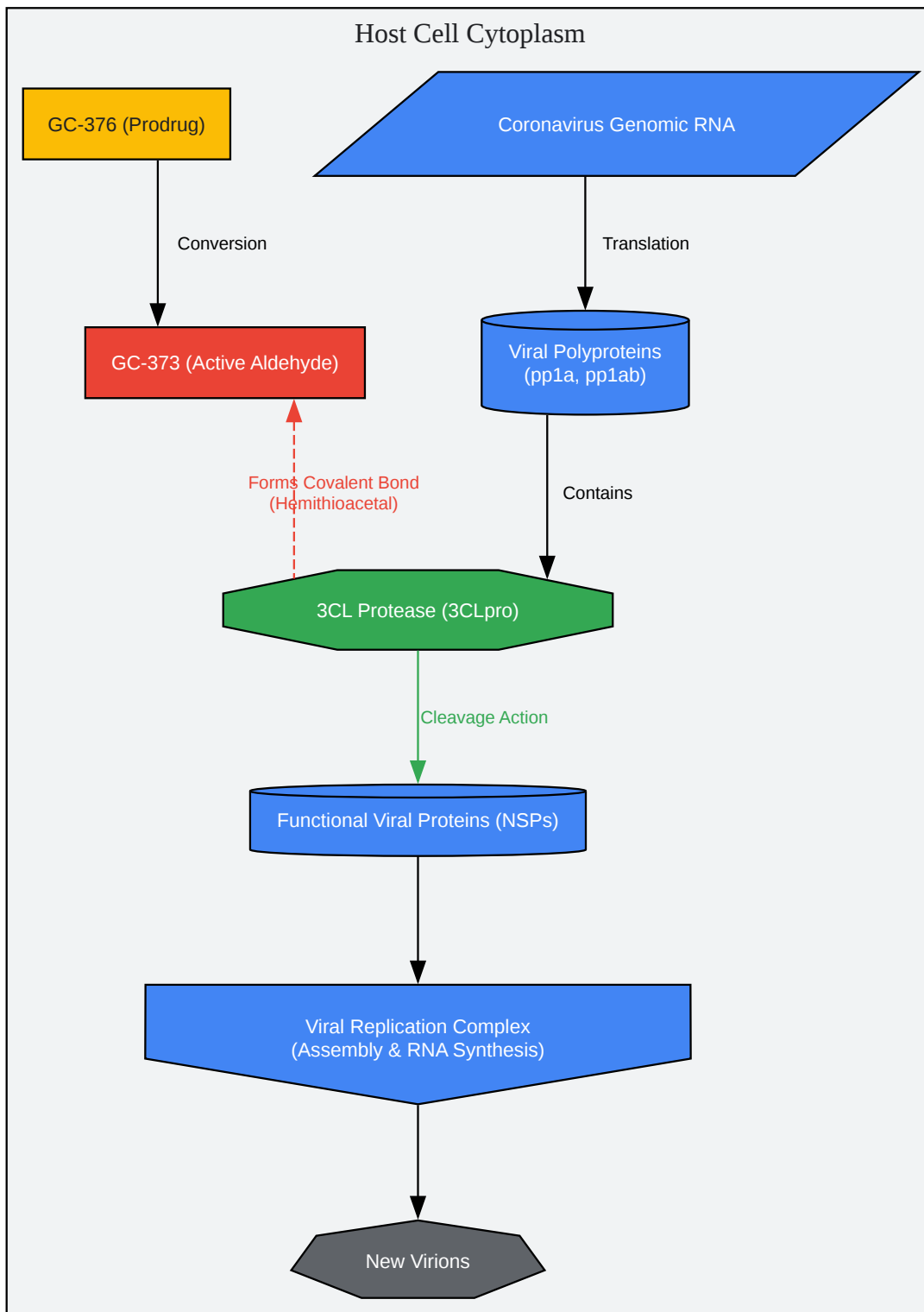
GC-376 is a prodrug designed as a bisulfite adduct of the active aldehyde inhibitor, GC-373. Upon administration, it converts to GC-373, which targets the highly conserved 3C-like protease (3CLpro) of coronaviruses.

The mechanism involves the following key steps:

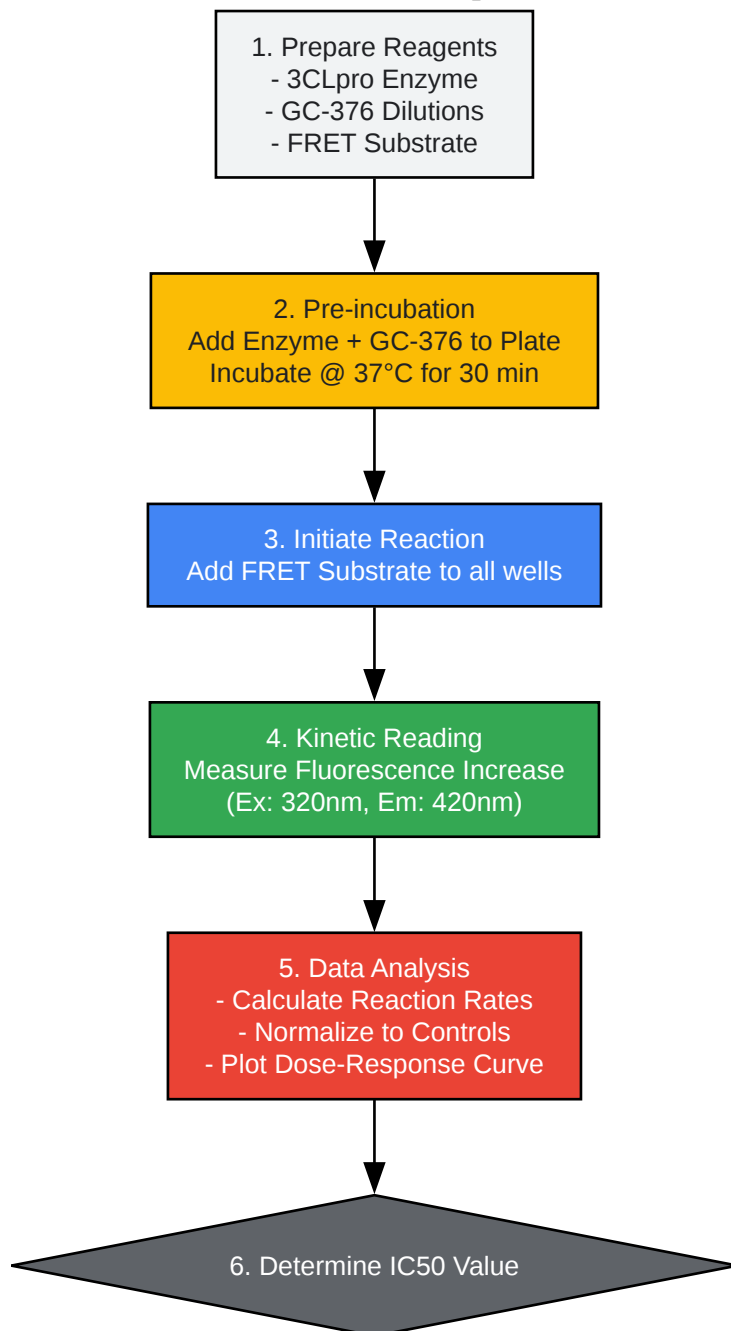
- Prodrug Conversion: **GC-376** releases its active aldehyde payload, GC-373.
- Target Binding: GC-373 enters the active site of the 3CLpro enzyme.
- Covalent Inhibition: The aldehyde warhead of GC-373 forms a reversible covalent bond with the sulfur atom of the catalytic cysteine residue (e.g., Cys145 in SARS-CoV-2 Mpro). This reaction forms a hemithioacetal.
- Enzyme Inactivation: The formation of this covalent adduct blocks the catalytic activity of the protease.
- Replication Blockade: By inactivating 3CLpro, GC-373 prevents the cleavage of the viral polyproteins (pp1a and pp1ab) into their functional non-structural proteins (NSPs). This interruption of the viral lifecycle effectively halts viral replication.

The high efficacy and broad-spectrum nature of **GC-376** are attributed to the highly conserved structure of the 3CLpro active site across numerous coronaviruses.[\[1\]](#)

Mechanism of Action for GC-376



Workflow for a FRET-based 3CLpro Inhibition Assay



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References

- 1. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
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